(1R,5S)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Overview
Description
(1R,5S)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione is a bicyclic organic compound with the molecular formula C7H8O3. It is characterized by its unique bicyclic structure, which includes a three-membered oxirane ring fused to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including intramolecular cyclization reactions. One common method involves the highly enantioselective intramolecular cyclization catalyzed by dirhodium(II) tetraacetate. The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature and pressure, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of (1R,5S)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may also include purification steps to remove any impurities and ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based oxidants.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using nucleophiles and electrophiles under specific conditions.
Major Products Formed: The reactions can lead to the formation of various products, depending on the reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can yield alcohols.
Scientific Research Applications
(1R,5S)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
(1R,5S)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione is unique due to its bicyclic structure and specific stereochemistry. Similar compounds include other bicyclic oxiranes and cyclopropanes, but the presence of the dimethyl groups and the specific configuration of the molecule set it apart.
Comparison with Similar Compounds
(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
3-Oxabicyclo[3.1.0]hexane-2,4-dione derivatives
Other enantiomerically pure bicyclic compounds
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Properties
IUPAC Name |
(1R,5S)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-7(2)3-4(7)6(9)10-5(3)8/h3-4H,1-2H3/t3-,4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAHKEDLPBJLFD-ZXZARUISSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C(=O)OC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H]1C(=O)OC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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